molecular formula C18H21BrNO4P B11709655 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline

4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline

Cat. No.: B11709655
M. Wt: 426.2 g/mol
InChI Key: DJRSCRXIDSMWCB-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline is a complex organic compound with the molecular formula C18H21BrNO4P. This compound is notable for its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a dioxaphosphinan ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline typically involves multiple steps. One common method starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.

Properties

Molecular Formula

C18H21BrNO4P

Molecular Weight

426.2 g/mol

IUPAC Name

4-bromo-N-[(4-ethoxyphenyl)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]aniline

InChI

InChI=1S/C18H21BrNO4P/c1-2-22-17-10-4-14(5-11-17)18(25(21)23-12-3-13-24-25)20-16-8-6-15(19)7-9-16/h4-11,18,20H,2-3,12-13H2,1H3

InChI Key

DJRSCRXIDSMWCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(NC2=CC=C(C=C2)Br)P3(=O)OCCCO3

Origin of Product

United States

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